molecular formula C27H36O2 B1337475 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane CAS No. 57100-74-0

2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane

Cat. No.: B1337475
CAS No.: 57100-74-0
M. Wt: 392.6 g/mol
InChI Key: WKVWOPDUENJKAR-UHFFFAOYSA-N
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Description

2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane, commonly known as BCHP, is a synthetic organic compound that has been used in a variety of applications, from drug synthesis and pharmaceuticals to cosmetics and other industrial products. BCHP has a wide range of properties, including a high boiling point, a low melting point, and a low vapor pressure. It is also considered to be non-toxic and non-irritating. In addition, BCHP is relatively inexpensive and easy to obtain.

Scientific Research Applications

Bioremediation Applications

Bisphenol A (BPA), a derivative of 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane, is widely used in various industrial applications. A significant application in scientific research is in the field of bioremediation. The enzyme laccase from Fusarium incarnatum UC-14 has been studied for its ability to degrade BPA in a reverse micelles system. This study demonstrated that laccase could effectively eliminate 91.43% of BPA at specified conditions, highlighting a potential method for bioremediating environmental pollutants like BPA (Chhaya & Gupte, 2013).

Electrochemical Detection and Removal

Another research application of BPA is in the electrochemical detection and removal using a carbon felt electrode. This method involves the detection of BPA through cyclic voltammetry, where BPA gets electropolymerized to a non-conductive layer on the electrode surface. This technique not only detects but also simultaneously removes BPA, offering a promising approach for real-time sensing and in-situ removal of BPA (Kim et al., 2021).

Environmental Impact Studies

The impact of BPA on aquatic organisms and environments has been a significant area of study. BPA is known to be acutely toxic to aquatic organisms and acts as an endocrine disruptor. Research has focused on the contamination routes, degradation of BPA in aquatic environments, and its effects on various aquatic species. These studies are crucial for understanding the environmental implications of BPA and developing strategies for mitigating its impacts (Kang, Aasi, & Katayama, 2007).

Synthesis of Derivatives

There's ongoing research into the synthesis of various derivatives of BPA. For instance, the synthesis of 2,2-Bis(4-hydroxy-3-nitrophenyl)-propane as an intermediate of fire-retardants has been explored. This includes optimizing conditions for the highest yield of the product and its purification, which is essential in the development of new materials and chemicals (H. Yun-chu, 2002).

Safety and Hazards

The compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection .

Properties

IUPAC Name

2-cyclohexyl-4-[2-(3-cyclohexyl-4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O2/c1-27(2,21-13-15-25(28)23(17-21)19-9-5-3-6-10-19)22-14-16-26(29)24(18-22)20-11-7-4-8-12-20/h13-20,28-29H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVWOPDUENJKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)O)C2CCCCC2)C3=CC(=C(C=C3)O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449029
Record name 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57100-74-0
Record name 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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